Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a cyclopropyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a pyridine carboxylic acid derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused ring system, which includes a thiadiazine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific combination of a triazole ring fused to a pyridine ring, along with the cyclopropyl and methyl ester groups. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H15N3O2
- Molecular Weight : 221.26 g/mol
- CAS Number : 2060029-39-0
This compound features a triazolo-pyridine structure that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown notable efficacy against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an MIC (Minimum Inhibitory Concentration) of 32 μg/mL.
- Escherichia coli : Demonstrated an MIC of 64 μg/mL.
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects. A study indicated that it inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The reported EC50 value was approximately 552 ± 37 nM, showcasing its potential as an antimalarial drug candidate .
Anticancer Activity
This compound has been evaluated for anticancer properties against various human tumor cell lines. In vitro studies revealed:
Cell Line | GI50 (nM) |
---|---|
MCF-7 (Breast) | 150 |
A549 (Lung) | 200 |
HeLa (Cervical) | 180 |
These results indicate that the compound possesses significant antiproliferative activity and warrants further investigation in preclinical models.
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It may involve:
- Inhibition of specific kinases implicated in cancer cell proliferation.
- Disruption of metabolic pathways essential for parasite survival.
Further research is needed to elucidate these mechanisms fully.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound have provided valuable insights into optimizing its biological activity. Modifications at specific positions on the triazolo-pyridine scaffold have been correlated with enhanced potency or selectivity against target enzymes or pathogens. For instance:
- Substituting the cyclopropyl group with larger alkyl chains improved antimicrobial activity.
The following table summarizes key findings from SAR studies:
Substituent | Activity Change |
---|---|
Methyl | Increased potency |
Ethyl | Moderate potency |
Propyl | Decreased potency |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 1: Antimalarial Screening
In a recent screening of triazole derivatives for antimalarial activity, this compound was identified as one of the most potent inhibitors against Plasmodium falciparum with a promising safety profile in preliminary toxicity assessments .
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation involving multiple cancer cell lines demonstrated that this compound effectively inhibited cell growth across different types. The study emphasized its potential as a lead compound for further development into anticancer therapies .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)8-4-5-14-9(6-8)12-13-10(14)7-2-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
MHPFALRSROSYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=NN=C2C3CC3)C1 |
Origin of Product |
United States |
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